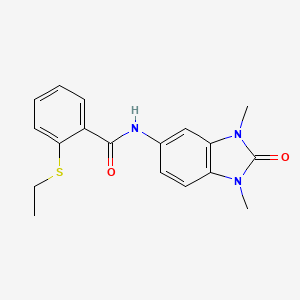

![molecular formula C20H28N2O3 B5511260 propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspirocycles, including compounds similar to propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate, involves several key steps that typically include the annulation of primary amines with resin-bound bismesylates. This method has been refined through the use of microwave-assisted solid-phase synthesis techniques, significantly improving the efficiency and yield of these compounds. One notable method relies on the direct annulation of primary amines with resin-bound bismesylates, facilitated by the development of an α-methyl benzyl carbamate resin linker, allowing for the cleavage of the heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspirocycles is characterized by the presence of two nitrogen atoms incorporated within a spirocyclic framework. This unique arrangement contributes to the compound's distinct chemical behavior and reactivity. The structure is typically confirmed through various analytical techniques, including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis, providing a comprehensive understanding of the compound's molecular framework (Ahmed et al., 2012).

Chemical Reactions and Properties

Diazaspirocycles participate in a range of chemical reactions, with their reactivity influenced by the diazaspiro structure. They have been involved in reactions such as Michael addition, catalyzed cyclizations, and multi-component reactions (MCRs). These reactions often lead to the synthesis of various functionalized derivatives, showcasing the versatility and reactivity of the diazaspiro framework in organic synthesis (Li et al., 2014).

Applications De Recherche Scientifique

Synthesis Techniques

Microwave-assisted solid-phase synthesis techniques have been developed for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, leveraging the annulation of primary amines with resin-bound bismesylates. These methods are significant for their efficiency and the minimization of contaminating by-products (Macleod et al., 2006).

Catalytic Applications

Research into catalytic dehydrogenation of substituted spiro[5,5] undecanes has provided insights into the effects of bulky alkyl groups on ring transformations within the spiro[5,5]undecane system. Such studies contribute to our understanding of the synthesis and structural manipulation of spiro-compounds (Mitra & Gupta, 1976).

Biological Activity and Drug Discovery

Diazaspirocycles have been explored for their potential in treating various diseases due to their unique structural features. For instance, 1,9-diazaspiro[5.5]undecane-containing compounds have shown promise for the treatment of obesity, pain, and various disorders affecting the immune system, cell signaling, cardiovascular system, and psychological health (Blanco‐Ania et al., 2017).

Antagonistic Properties

The discovery of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists highlights their potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. These findings open new avenues for therapeutic applications of diazaspirocycles (Norman, 2007).

Photochemical Studies

Photophysical studies and solvatochromic analysis of diazaspiro compounds contribute to our understanding of their behavior under different environmental conditions. Such research is pivotal for developing applications in materials science and sensing technologies (Aggarwal & Khurana, 2015).

Propriétés

IUPAC Name |

propyl 2-benzyl-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-2-13-25-19(24)21-12-6-10-20(15-21)11-9-18(23)22(16-20)14-17-7-4-3-5-8-17/h3-5,7-8H,2,6,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARCBRLOKBKMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)N1CCCC2(C1)CCC(=O)N(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)